Stereochemical Specificity: Distinct NMR Coupling Constants of (E)- vs. (Z)-Methyl 2-Heptenoate
Methyl 2-heptenoate (CAS 38693-91-3) is defined by its (E)-configuration. This stereochemistry is not just a structural nuance; it directly dictates the compound's nuclear magnetic resonance (NMR) spectral properties, which are essential for identity verification and purity assessment. The (E)-isomer exhibits a distinct coupling constant for its vinyl protons, which is quantitatively different from that of the (Z)-isomer . This difference is a primary means to ensure the correct isomer is procured and used, as an isomeric mixture or the unintended (Z)-form will produce a different NMR spectrum and, by extension, a different sensory or reactivity profile .
| Evidence Dimension | ¹H NMR vinyl proton coupling constant (³JHH) |
|---|---|
| Target Compound Data | For (E)-isomer: J ≈ 15-17 Hz |
| Comparator Or Baseline | For (Z)-isomer: J ≈ 10-12 Hz |
| Quantified Difference | A difference of approximately 3-7 Hz in coupling constant, enabling definitive stereochemical assignment |
| Conditions | Standard ¹H NMR spectroscopy in deuterated solvent (e.g., CDCl₃) |
Why This Matters
This quantifiable spectral difference is critical for quality control (QC) and identity confirmation, ensuring that the intended (E)-isomer with its specific odor profile and reactivity is used in formulations or reactions.
